

Application Notes and Protocols for VU0364572 TFA in Primary Neuronal Culture Experiments

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Compound of Interest

Compound Name: VU0364572 TFA

Cat. No.: B560331

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Audience: Researchers, scientists, and drug development professionals.

Introduction

VU0364572 is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1] As a positive allosteric modulator that also exhibits agonist activity, it is classified as an "ago-PAM". Selective activation of the M1 receptor is a promising therapeutic strategy for neurological disorders such as Alzheimer's disease and schizophrenia, as it plays a crucial role in cognitive functions like learning and memory.[2] VU0364572 has demonstrated potential for disease-modifying effects by reducing the formation of amyloid- β (A β) peptides.[3] [4] The trifluoroacetate (TFA) salt form is commonly used for in vitro and in vivo studies. These application notes provide detailed protocols for the use of **VU0364572 TFA** in primary neuronal culture experiments.

Data Presentation

Table 1: In Vitro Efficacy and Potency of VU0364572

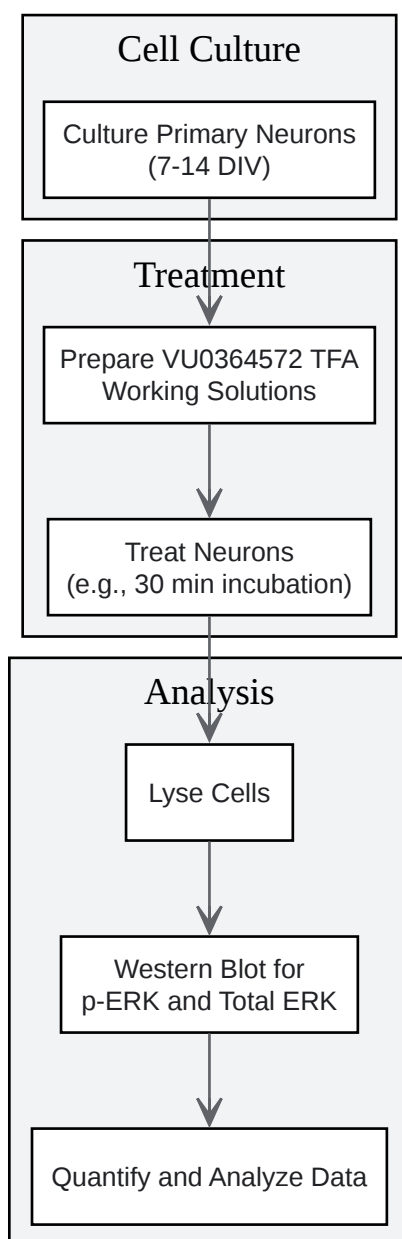
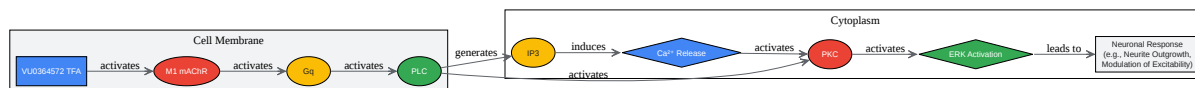
Cell Type/System	Parameter	Value	Reference
hM1 CHO cells	EC50 for Ca ²⁺ Mobilization	0.89 µM	[1]
hM1 CHO cells	EC50 for ERK1/2 Phosphorylation	10 µM	[1]
M1 Muscarinic Receptor	EC50	0.11 µM	[4][5]
M2-M5 Muscarinic Receptors	EC50	>10 µM	[1]

Table 2: Effects of VU0364572 on Neuronal Activity and Neuropathology

Experimental Model	Concentration/Dose	Effect	Reference
Medium Spiny Neurons (female mice)	30 μ M	Reduced excitability	[6]
Medium Spiny Neurons (female mice)	90 μ M	Increased postsynaptic and presynaptic excitability	[6]
Medium Spiny Neurons (male mice)	60 μ M	Enhanced glutamatergic neurotransmission	[6]
Medium Spiny Neurons (male mice)	90 μ M	Reduced excitatory synaptic activity	[6]
Striatal/NAc slices	30 μ M	Increased phosphorylation of KCNQ2, NR1, and MARCKS	[5]
5XFAD Transgenic Alzheimer's Mice	10 mg/kg/day (oral)	Preserved hippocampal memory; reduced soluble and insoluble A β _{40,42} ; decreased oligomeric A β levels	[5]

Signaling Pathway

The activation of the M1 muscarinic acetylcholine receptor by VU0364572 initiates a cascade of intracellular signaling events. A key pathway involves the Gq protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of calcium (Ca²⁺) from intracellular stores. Both Ca²⁺ and DAG contribute to the activation of Protein Kinase C (PKC). Downstream of these events, the extracellular signal-regulated kinase (ERK) pathway is activated.



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